molecular formula C9H12N2 B6153805 1-tert-butyl-4-ethynyl-1H-pyrazole CAS No. 2024333-12-6

1-tert-butyl-4-ethynyl-1H-pyrazole

Cat. No.: B6153805
CAS No.: 2024333-12-6
M. Wt: 148.2
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Description

1-tert-butyl-4-ethynyl-1H-pyrazole is a pyrazole derivative characterized by a tert-butyl group at position 1 and an ethynyl (-C≡CH) substituent at position 4. Pyrazole derivatives are renowned for their diverse applications in medicinal chemistry and materials science due to their tunable electronic properties and steric effects . This compound’s unique substituent arrangement makes it a candidate for targeted drug design and catalytic applications.

Properties

CAS No.

2024333-12-6

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Design

The cyclocondensation route involves reacting tert-butyl hydrazine derivatives with 1,3-diketones or their synthetic equivalents to form the pyrazole core. A notable example utilizes 4,4-dimethyl-3-oxopentanoic acid methyl ester as the diketone precursor, which undergoes sequential reactions with N,N-dimethylformamide dimethylacetal (DMF-DMA) and hydrazine hydrate. The mechanism proceeds through:

  • Enamine formation : DMF-DMA reacts with the β-ketoester to generate a 2-dimethylamino intermediate.

  • Cyclization : Hydrazine induces ring closure, forming the pyrazole scaffold with a tert-butyl group.

  • Ethynylation : Post-cyclization alkynylation via Sonogashira coupling introduces the ethynyl group.

Key parameters influencing yield include:

  • Molar ratio : A 1:1.2 ratio of β-ketoester to DMF-DMA maximizes enamine formation.

  • Temperature : Cyclization proceeds optimally at 20–45°C, avoiding thermal decomposition.

  • Solvent : Anhydrous ethanol minimizes hydrolysis side reactions compared to protic solvents.

Optimization Challenges and Solutions

Early methods suffered from low yields (<10%) due to competing hydrolysis pathways when using phosphorus oxychloride. Modern protocols address this by:

  • Solvent engineering : Replacing POCl₃ with DMF-DMA reduces toxicity and improves yield to 70%.

  • Stepwise purification : Intermediate isolation via ethyl acetate extraction enhances final product purity.

Palladium-Catalyzed Cross-Coupling Strategies

Sonogashira Coupling on Halogenated Pyrazoles

The Sonogashira reaction enables direct introduction of ethynyl groups to pre-formed pyrazole intermediates. A representative protocol involves:

  • Halogenation : Bromination of 1-tert-butylpyrazole at the 4-position using NBS (N-bromosuccinimide).

  • Coupling : Reaction with terminal alkynes (e.g., trimethylsilylacetylene) under Pd(PPh₃)₂Cl₂/CuI catalysis.

  • Deprotection : Removal of silyl protecting groups via fluoride treatment (e.g., TBAF).

Table 1 : Comparative Yields in Sonogashira Coupling

Catalyst SystemSolventTemperatureYield (%)Reference
Pd(PPh₃)₂Cl₂/CuITHF80°C68
PdCl₂(dppf)/CuIDMF100°C72
PEPPSI-IPr/CuIToluene90°C85

Regiochemical Considerations

Cross-coupling efficiency depends on the halogen’s position. 4-Bromo-1-tert-butylpyrazole exhibits higher reactivity than 5-bromo isomers due to reduced steric hindrance. Deuterium labeling studies confirm that electron-withdrawing groups at the 4-position accelerate oxidative addition to palladium.

Post-Synthetic Modification of Pyrazole Intermediates

Oxidation-Reduction Sequences

A three-step modification route starting from 3-tert-butyl-1H-pyrazole-4-carbaldehyde demonstrates versatility:

  • Reduction : LiAlH₄ reduces the aldehyde to a hydroxymethyl intermediate.

  • Oxidation : MnO₂ selectively oxidizes the alcohol to the ethynyl group via a radical mechanism.

Critical parameters :

  • Reductant choice : LiAlH₄ outperforms NaBH₄ in alcohol yield (89% vs. 52%).

  • Oxidant loading : A 3:1 MnO₂:substrate ratio ensures complete conversion.

Protecting Group Strategies

The tert-butyl group’s stability under basic conditions allows orthogonal protection:

  • Benzyl protection : Temporary benzylation of nitrogen prevents unwanted alkylation during ethynylation.

  • Silyl ethers : Protect hydroxyl intermediates during oxidation steps.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Cyclocondensation45295Moderate
Sonogashira Coupling37098High
Post-Synthetic Oxidation54590Low

Key findings:

  • Sonogashira coupling offers superior yields and scalability but requires expensive catalysts.

  • Cyclocondensation provides atom economy but involves complex purification .

Chemical Reactions Analysis

1-tert-butyl-4-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the tert-butyl group can be replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-tert-butyl-4-ethynyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate ()
  • Structure : Position 4 features a carboxylate ester (-COOEt) instead of ethynyl.
  • Applications : Demonstrated antibacterial and antifungal activities due to the phenyl and ester substituents .
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate ()
  • Structure : Hybrid triazole-pyrazole system with a methyl acetate group.
  • Synthesis : Requires multi-step protocols involving click chemistry, contrasting with the simpler alkyne functionalization of 1-tert-butyl-4-ethynyl-1H-pyrazole .
3-(tert-butyl)-4-chloro-1H-pyrazole ()
  • Structure : tert-butyl at position 3 and chloro at position 4.
  • Properties : The chloro substituent increases electrophilicity (pKa ~13.51) and may enhance halogen-bonding interactions. Steric hindrance differs due to substituent positioning .
1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate ()
  • Structure : Dual carboxylate esters at positions 1 and 4.
  • Properties: Higher polarity and molecular weight (vs.

Physicochemical Properties

Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
3-(tert-butyl)-4-chloro-1H-pyrazole (860807-30-3) 158.63 1.136 250.7 13.51
Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate (112779-14-3)
1-tert-butyl-4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrazole

Notes:

  • Ethynyl-containing derivatives (e.g., this compound) exhibit lower molecular weights and higher reactivity in alkyne-specific reactions (e.g., Huisgen cycloaddition) compared to carboxylate or halogenated analogues.
  • Chloro and ester substituents increase polarity, whereas tert-butyl groups enhance lipophilicity .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-tert-butyl-4-ethynyl-1H-pyrazole?

The synthesis of pyrazole derivatives often involves multi-step reactions. For introducing ethynyl groups, Sonogashira coupling is a common strategy, where a halogenated pyrazole precursor reacts with an acetylene under palladium/copper catalysis. A tert-butyl group can be introduced via nucleophilic substitution or protective group strategies (e.g., using tert-butyl carbamate intermediates). Critical parameters include solvent choice (THF or DMF), temperature control (50–80°C), and catalyst loading (e.g., CuSO₄/Na-ascorbate for click chemistry analogs) . Purification via flash chromatography (e.g., Biotage systems with CH₂Cl₂/MeOH gradients) ensures high purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm, while ethynyl protons are absent (sp² carbons visible in DEPT-135) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS-FAB or ESI) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemical ambiguities; similar pyrazole derivatives have been analyzed with R-factors <0.05 .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., ethynyl C≡C stretch ~2100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts.
  • Storage: Store in amber glass bottles at 2–8°C to prevent photodegradation .
  • Disposal: Follow institutional guidelines for halogenated/organic waste.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Low yields (e.g., 41% in analogous reactions ) often stem from side reactions or incomplete coupling. Strategies include:

  • Catalyst Screening: Test Pd/Cu ratios (e.g., 0.2–1.0 equiv) to balance activity vs. cost.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Temperature Modulation: Microwave-assisted synthesis can reduce reaction time and improve selectivity.
  • Purification: Use preparative HPLC for challenging separations of regioisomers.

Q. How should contradictory spectroscopic data during structural elucidation be resolved?

  • Complementary Techniques: Combine X-ray crystallography (definitive bond lengths/angles ) with 2D NMR (e.g., NOESY for spatial proximity).
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).
  • Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track ambiguous signals in complex spectra.

Q. What experimental frameworks are suitable for probing the bioactivity of this compound?

  • In Silico Screening: Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to predict binding affinity.
  • In Vitro Assays: Test inhibitory activity in cell lines (e.g., cancer models) at concentrations ≤10 µM, with DMSO controls ≤0.1% .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying tert-butyl or ethynyl groups) to identify pharmacophores.

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